Cas no 1025159-82-3 ((Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile)
(Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile
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- MDL: MFCD00245280
- Inchi: 1S/C19H20N2O2S2/c1-19(2,3)14-9-11-16(12-10-14)25(22,23)17(13-20)18(24)21-15-7-5-4-6-8-15/h4-12,21,24H,1-3H3/b18-17-
- InChI Key: QPRNCNZLGWXQTL-ZCXUNETKSA-N
- SMILES: C(#N)/C(/S(C1=CC=C(C(C)(C)C)C=C1)(=O)=O)=C(\NC1=CC=CC=C1)/S
(Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161569-1 g |
2-((4-(tert-Butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile |
1025159-82-3 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB161569-5 g |
2-((4-(tert-Butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile |
1025159-82-3 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB161569-10 g |
2-((4-(tert-Butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile |
1025159-82-3 | 10 g |
€482.50 | 2023-07-20 | ||
| Key Organics Ltd | MS-10871-1MG |
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile |
1025159-82-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-10871-5MG |
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile |
1025159-82-3 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-10871-10MG |
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile |
1025159-82-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-10871-20MG |
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile |
1025159-82-3 | >90% | 20mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | MS-10871-50MG |
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile |
1025159-82-3 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | MS-10871-100MG |
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile |
1025159-82-3 | >90% | 100mg |
£146.00 | 2025-02-08 | |
| abcr | AB161569-1g |
2-((4-(tert-Butyl)phenyl)sulfonyl)-3-(phenylamino)-3-sulfanylprop-2-enenitrile; . |
1025159-82-3 | 1g |
€211.30 | 2024-06-10 |
(Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile Suppliers
(Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on (Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile
Compound CAS No. 1025159-82-3: (Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile
The compound with CAS No. 1025159-82-3, named (Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile, is a highly specialized organic molecule with a complex structure and significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate arrangement of functional groups, including an anilino group, a sulfonyl group, a sulfanyl group, and a nitrile group, all arranged in a specific stereochemistry denoted by the (Z) configuration.
The sulfonyl group in this compound plays a crucial role in its chemical reactivity and stability. Sulfonyl groups are known for their strong electron-withdrawing properties, which can significantly influence the electronic environment of the molecule. This makes the compound highly reactive in certain chemical transformations, particularly in nucleophilic substitutions and electrophilic additions. Recent studies have shown that sulfonyl-containing compounds are being increasingly explored for their potential in drug design, especially in the development of kinase inhibitors and other therapeutic agents.
The anilino group attached to the molecule introduces aromaticity and enhances the compound's ability to participate in π-interactions. This feature is particularly advantageous in medicinal chemistry, where such interactions are often critical for molecular recognition and binding affinity. The presence of the 4-tert-butylphenyl substituent further adds to the molecule's complexity by introducing steric bulk. This steric effect can influence the compound's solubility, stability, and bioavailability, making it a promising candidate for drug delivery systems.
Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules with high stereoselectivity. The synthesis of (Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile involves a series of carefully designed reactions, including coupling reactions, oxidation steps, and stereochemical control measures. These methods ensure that the final product retains its desired configuration and functional integrity.
In terms of applications, this compound has shown potential in several areas. Its sulfanyl group contributes to its antioxidant properties, which could be leveraged in the development of new antioxidants for use in cosmetics or food additives. Additionally, the nitrile group provides opportunities for further functionalization, allowing chemists to modify the molecule for specific purposes such as enhancing bioavailability or improving pharmacokinetic profiles.
Recent research has also highlighted the importance of stereochemistry in determining the biological activity of such compounds. The (Z) configuration of this molecule ensures that the substituents are arranged in a way that maximizes its interaction with target biomolecules. This has led to increased interest in using this compound as a lead structure for drug discovery programs targeting various diseases, including cancer and inflammatory conditions.
The combination of these functional groups and their stereochemical arrangement makes (Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile a versatile building block for advanced chemical research. Its unique properties not only make it suitable for pharmaceutical applications but also open avenues for exploration in materials science and catalysis.
In conclusion, CAS No. 1025159-82-3 represents a cutting-edge example of modern organic chemistry's ability to design and synthesize complex molecules with tailored functionalities. As research continues to uncover new applications and optimizations for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
1025159-82-3 ((Z)-3-anilino-2-(4-tert-butylphenyl)sulfonyl-3-sulfanylprop-2-enenitrile) Related Products
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